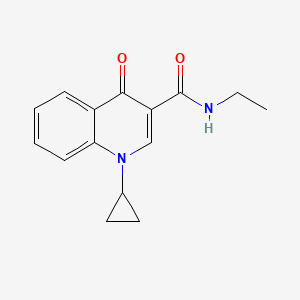
1-Cyclopropyl-N-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropyl-N-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxamide is a synthetic organic compound belonging to the quinolone class Quinolones are known for their broad-spectrum antibacterial properties, making them significant in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyl-N-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxamide typically involves the following steps:
-
Formation of the Quinolone Core: : The quinolone core can be synthesized via the cyclization of an appropriate aniline derivative with a β-keto ester. This reaction often requires acidic or basic conditions and elevated temperatures.
-
Introduction of the Cyclopropyl Group: : The cyclopropyl group is introduced through a cyclopropanation reaction, which can be achieved using reagents like diazomethane or cyclopropyl halides in the presence of a base.
-
Amidation: : The final step involves the amidation of the quinolone derivative with ethylamine. This reaction is typically carried out under mild conditions using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-Cyclopropyl-N-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
-
Reduction: : Reduction reactions can be used to convert the carbonyl group to an alcohol or amine. Typical reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
-
Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions. Halogenation, nitration, and sulfonation are common substitution reactions that can be performed under controlled conditions.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: NaBH₄ in methanol, LiAlH₄ in ether.
Substitution: Halogenation with halogens (Cl₂, Br₂) in the presence of a catalyst, nitration with HNO₃ and H₂SO₄, sulfonation with SO₃ in H₂SO₄.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
1-Cyclopropyl-N-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxamide has several applications in scientific research:
-
Chemistry: : Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
-
Biology: : Studied for its potential antibacterial properties. Quinolones are known to inhibit bacterial DNA gyrase and topoisomerase IV, making them effective against a wide range of bacteria.
-
Medicine: : Potential use as an antibacterial agent. Research is ongoing to determine its efficacy and safety in treating bacterial infections.
-
Industry: : Used in the development of new materials and chemical processes. Its stability and reactivity make it a valuable compound in industrial applications.
Mecanismo De Acción
The mechanism of action of 1-Cyclopropyl-N-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxamide is similar to other quinolones. It primarily targets bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death.
Comparación Con Compuestos Similares
Similar Compounds
Ciprofloxacin: A well-known fluoroquinolone with broad-spectrum antibacterial activity.
Levofloxacin: Another fluoroquinolone used to treat various bacterial infections.
Norfloxacin: Used primarily for urinary tract infections.
Comparison
1-Cyclopropyl-N-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxamide is unique due to its specific substituents, which may confer different pharmacokinetic and pharmacodynamic properties compared to other quinolones. Its cyclopropyl and ethyl groups could potentially enhance its binding affinity to bacterial enzymes or alter its metabolic stability, making it a promising candidate for further research.
Propiedades
Número CAS |
389118-79-0 |
|---|---|
Fórmula molecular |
C15H16N2O2 |
Peso molecular |
256.30 g/mol |
Nombre IUPAC |
1-cyclopropyl-N-ethyl-4-oxoquinoline-3-carboxamide |
InChI |
InChI=1S/C15H16N2O2/c1-2-16-15(19)12-9-17(10-7-8-10)13-6-4-3-5-11(13)14(12)18/h3-6,9-10H,2,7-8H2,1H3,(H,16,19) |
Clave InChI |
IFZLXHQASVXGOW-UHFFFAOYSA-N |
SMILES canónico |
CCNC(=O)C1=CN(C2=CC=CC=C2C1=O)C3CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2R,3R,4S,5R)-2-[2,6-bis(methylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12926365.png)
![2-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-6-bromoquinazolin-4(3H)-one](/img/structure/B12926367.png)
![Acetamide, N-[2-(1H-indol-3-yl)ethyl]-2-[(4-methylphenyl)sulfonyl]-](/img/structure/B12926373.png)
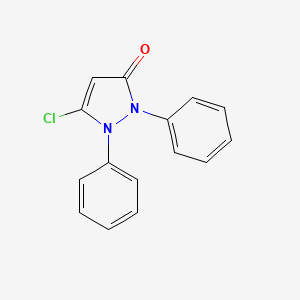
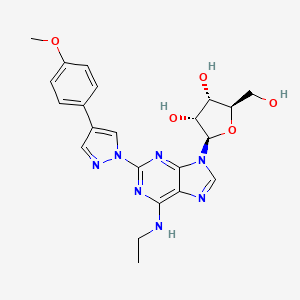
![4H-Thiazolo[2,3-c][1,2,4]triazin-4-one, 6,7-dihydro-3,7-dimethyl-](/img/structure/B12926398.png)

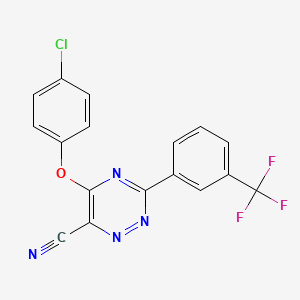
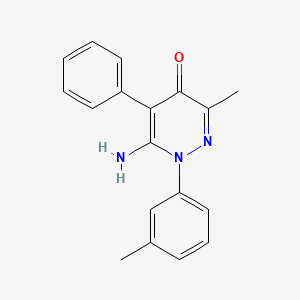
![5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-N-(2-methyl-1-oxopropyl)-2'-O-2-propyn-1-yl-Guanosine](/img/structure/B12926413.png)
![8-Chloro-4-[(2,4-dichlorobenzyl)sulfanyl]cinnoline](/img/structure/B12926419.png)

